molecular formula C12H21NO3 B3136430 Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate CAS No. 416852-38-5

Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate

Cat. No.: B3136430
CAS No.: 416852-38-5
M. Wt: 227.3 g/mol
InChI Key: LTVKOAXXMXYLCK-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

    Batch Processing: Common in small-scale production, where reactions are carried out in batches.

    Continuous Flow Processing: Used for large-scale production, offering better control over reaction conditions and product consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl and tert-butyl groups can undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Tert-butyl 4-carboxyl-2-methylpiperidine-1-carboxylate.

    Reduction: Tert-butyl 4-hydroxymethyl-2-methylpiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes.

    Receptor Binding Studies: Investigates binding affinities to various biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agrochemicals: Investigated for potential use in the development of new pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can interact with various receptors, affecting signal transduction pathways.

Mechanism:

    Binding Interactions: The formyl and tert-butyl groups play a crucial role in binding interactions with target molecules.

    Pathway Modulation: By binding to specific targets, the compound can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
  • Tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
  • Tert-butyl 4-methyl-2-methylpiperidine-1-carboxylate

Uniqueness:

  • Structural Features: The presence of the formyl group at the 4-position and the tert-butyl ester at the 1-position makes it unique.
  • Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it versatile in various chemical reactions.

Properties

IUPAC Name

tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVKOAXXMXYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190401
Record name 1,1-Dimethylethyl 4-formyl-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416852-38-5
Record name 1,1-Dimethylethyl 4-formyl-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416852-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-formyl-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate
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Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate
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Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate
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Reactant of Route 6
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